molecular formula C19H18N2OS B2984669 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine CAS No. 896053-65-9

3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine

Cat. No.: B2984669
CAS No.: 896053-65-9
M. Wt: 322.43
InChI Key: YUKXLNHNRUFCJO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine (CAS 626222-25-1) is a high-purity chemical compound with a molecular formula of C17H15N3OS and a molecular weight of 309.39 g/mol . This pyridazine derivative is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a pyridazine core, a 4-methoxyphenyl substituent, and a (2-methylbenzyl)thio moiety, a structural motif found in other research compounds such as 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine . Its structure is closely related to other investigated molecules like 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine . Pyridazine-based scaffolds are of significant interest in medicinal chemistry research; for instance, structurally related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have been reported in published research to exhibit high activity against Mycobacterium tuberculosis and Mycobacterium marinum , highlighting the potential of this chemical class in infectious disease research. This compound serves as a valuable building block for researchers in drug discovery and development, particularly for those exploring structure-activity relationships (SAR), synthesizing novel chemical entities, and investigating new pharmacological mechanisms. Researchers can utilize this reagent as a key intermediate for further chemical functionalization or as a core scaffold in the design of libraries for biological screening.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-5-3-4-6-16(14)13-23-19-12-11-18(20-21-19)15-7-9-17(22-2)10-8-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKXLNHNRUFCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with the pyridazine core.

    Attachment of the (2-Methylbenzyl)thio Group: The (2-methylbenzyl)thio group can be attached through a thiolation reaction, where a thiol derivative reacts with the pyridazine core under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications of 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine

This compound is a pyridazine derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique combination of functional groups and the pyridazine core gives it distinct chemical and biological properties.

Chemical Reactions and Applications

This compound can undergo several chemical reactions, making it a versatile building block in synthesizing complex organic molecules.

Types of Reactions

  • Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
  • Reduction Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives. Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
  • Substitution The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

  • Oxidation yields sulfoxides and sulfones.
  • Reduction yields sulfides and amines.
  • Substitution yields various substituted derivatives, depending on the reagents used.

Biological Activities

Pyridazine compounds are known for their diverse biological activities, and this compound is no exception. Its biological activity is attributed to several mechanisms:

  • Enzyme Interaction The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.
  • Receptor Modulation It can interact with receptors, thereby modulating cellular signaling pathways that affect gene expression and cellular responses.
  • Gene Expression Alteration The compound may alter the expression of genes associated with inflammation and other biological functions, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial activity against pathogens like Mycobacterium tuberculosis (Mtb). Similar compounds have demonstrated nanomolar minimum inhibitory concentration (MIC) values against Mtb strains, suggesting potential applications in treating tuberculosis.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways is also noteworthy. For instance, it has been observed to decrease the production of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α in response to lipopolysaccharide (LPS) stimulation, which indicates its potential role in managing sepsis and other inflammatory conditions.

Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Compound Name (CAS) Substituents Molecular Formula Key Activity Reference
3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine (894002-50-7) 3: 4-Methoxyphenyl; 6: 2-methylbenzylthio C₁₉H₁₇N₃OS EAAT2 activation (>6-fold enhancement)
3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine (892415-28-0) 3: Cl/F-substituted benzylthio; 6: Pyridinyl C₁₆H₁₁ClFN₃S No direct activity reported; halogenation may enhance metabolic stability
3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine (920477-70-9) 3: 2-Fluorobenzylthio; 6: 4-Methoxyphenyl C₁₈H₁₅FN₂OS Structural analog with potential CNS activity (unpublished data)
3-Hydrazinyl-6-(4-methoxyphenyl)pyridazine (18772-76-4) 3: Hydrazinyl; 6: 4-Methoxyphenyl C₁₁H₁₂N₄O Intermediate for synthesis; lacks thioether moiety
3-Benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine (N/A) Imidazo-fused pyridazine with methylthio and benzamidomethyl groups C₂₂H₁₈N₄O₂S High benzodiazepine receptor affinity (IC₅₀: 2 nM)
Key Observations :

Substituent Impact on Bioactivity :

  • The 2-methylbenzylthio group in LDN-212320 optimizes EAAT2 activation, whereas halogenated analogs (e.g., 2-fluorobenzylthio in ) may improve lipophilicity but lack documented transporter activity.
  • Imidazo-fused pyridazines (e.g., compound in ) exhibit high benzodiazepine receptor affinity due to planar aromatic systems and methylthio groups, highlighting the role of ring fusion in target selectivity.

Role of Methoxy Groups :

  • The 4-methoxyphenyl moiety in LDN-212320 enhances solubility and π-π stacking with protein targets, a feature absent in analogs like 3-((2-fluorobenzyl)thio)-6-phenylpyridazine .

Thioether vs. Hydrazine Substituents :

  • Replacement of the thioether with a hydrazine group (as in ) reduces steric bulk but eliminates EAAT2 activation, underscoring the necessity of the sulfur linkage for transporter modulation.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property LDN-212320 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine
Molecular Weight 343.4 g/mol 331.8 g/mol 326.4 g/mol
LogP (Predicted) 3.8 4.1 3.5
Solubility Moderate (DMSO) Low (aqueous) Moderate (ethanol)
Metabolic Stability High Enhanced (halogenated) Moderate
Key Findings :
  • LDN-212320’s balanced logP (3.8) and moderate solubility make it suitable for in vivo studies, unlike highly lipophilic analogs .

Biological Activity

The compound 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine belongs to the class of pyridazines, which are heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.
  • Receptor Modulation : It can interact with receptors, thereby modulating cellular signaling pathways that affect gene expression and cellular responses.
  • Gene Expression Alteration : The compound may alter the expression of genes associated with inflammation and other biological functions, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial activity against pathogens like Mycobacterium tuberculosis (Mtb). A study highlighted that similar compounds demonstrated nanomolar minimum inhibitory concentration (MIC) values against Mtb strains, suggesting potential application in treating tuberculosis .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways is also noteworthy. For instance, it has been observed to decrease the production of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α in response to lipopolysaccharide (LPS) stimulation. This indicates its potential role in managing sepsis and other inflammatory conditions .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the chemical structure significantly influence the biological activity of pyridazine derivatives. For example, substituents on the phenyl groups can enhance or diminish antimicrobial efficacy. The presence of a methoxy group at the para position is particularly noted for its favorable impact on activity against Mtb .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains a methoxy groupPotentially active against Mycobacterium tuberculosis
3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazineFluorine enhances lipophilicityEnhanced antimicrobial activity
3-(Phenylethynyl)-6-((2-methylbenzyl)thio)pyridazineContains an ethynyl substituentInvestigated for anticancer properties

This table illustrates how structural variations can lead to different biological activities.

Study on Antimycobacterial Activity

In a recent study involving high-throughput screening of pyridazine derivatives, several compounds were identified with significant antitubercular activity. The most effective derivatives showed MIC values as low as 0.5 µg/mL against both drug-susceptible and multidrug-resistant strains of Mtb. Notably, these compounds also demonstrated reduced bacterial burden in infected mouse models .

In Vivo Efficacy Against Inflammation

Another study investigated the in vivo efficacy of related pyridazine compounds in a sepsis model. The administration of these compounds led to increased survival rates and significantly reduced levels of pro-inflammatory cytokines in serum after LPS exposure. This suggests their potential as therapeutic agents in managing systemic inflammatory responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogs like pyridazine derivatives are synthesized by condensing hydrazine derivatives with ketones in ethanol under reflux . Yield optimization requires adjusting stoichiometry (e.g., 1.2:1 molar ratio of thiol to pyridazine precursor) and temperature control (70–80°C). Solvent polarity (e.g., DMF vs. ethanol) and catalyst use (e.g., K₂CO₃) also influence reaction efficiency. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : Analyze ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–8.2 ppm) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ = 349.12) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar pyridazine derivatives .

Q. How can preliminary bioactivity screening be designed to assess this compound’s pharmacological potential?

  • Methodological Answer : Use in vitro assays targeting kinases or receptors (e.g., EGFR, COX-2) due to structural similarities to known bioactive pyridazines . Prioritize cytotoxicity screening (e.g., MTT assay on cancer cell lines) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For analogs, gaps <4 eV suggest potential for electron transfer in biological systems .
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., PARP-1). Prioritize derivatives with binding energies ≤−8.0 kcal/mol and hydrogen bonds to catalytic residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related pyridazines?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase inhibition) by normalizing assay conditions (pH, temperature, cell line).
  • Structural Clustering : Group compounds by substituents (e.g., methoxy vs. methyl groups) to identify trends. For example, 4-methoxyphenyl analogs show 2–3× higher activity than 3-substituted variants .
  • Experimental Replication : Validate disputed results using standardized protocols (e.g., NIH/NCATS guidelines) .

Q. How can reaction engineering improve scalability for multi-step syntheses of this compound?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., thioether formation), reducing batch variability and improving heat dissipation .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates.
  • Separation Optimization : Employ membrane technologies (e.g., nanofiltration) to isolate products with >90% purity .

Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic stress?

  • Methodological Answer :

  • Stress Testing : Expose the compound to 3% H₂O₂ or pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via LC-MS.
  • Degradation Pathways : Identify major degradation products (e.g., sulfoxide formation via oxidation of the thioether group) .
  • Stabilization Strategies : Use antioxidants (e.g., BHT) or pH-adjusted formulations to reduce hydrolysis of the methoxyphenyl group .

Data Contradiction Analysis

Q. Why do computational predictions of solubility sometimes conflict with experimental results?

  • Methodological Answer :

  • Solvent Effects : COSMO-RS models may underestimate entropy changes in polar solvents (e.g., DMSO). Experimental logP values (e.g., 2.8 vs. predicted 3.1) highlight discrepancies .
  • Polymorphism : Crystallographic variations (e.g., amorphous vs. crystalline forms) alter solubility. Use DSC and PXRD to characterize physical forms .

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